Lesinurad

Description

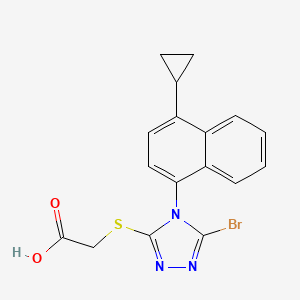

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of Lesinurad: A Technical Guide to a Selective Uricosuric Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Lesinurad, a selective uric acid reabsorption inhibitor (SURI) for the treatment of hyperuricemia associated with gout. The document details the preclinical and clinical evaluation of this compound, presenting key quantitative data in structured tables, outlining experimental methodologies, and visualizing complex pathways and processes through Graphviz diagrams.

Introduction: The Unmet Need in Gout Management

Gout is a debilitating form of inflammatory arthritis characterized by the deposition of monosodium urate crystals in and around the joints, a consequence of chronic hyperuricemia.[1] While xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which reduce the production of uric acid, are the cornerstone of therapy, a significant portion of patients fail to reach target serum uric acid (sUA) levels with XOI monotherapy.[2] This unmet clinical need drove the development of novel therapeutic agents, including uricosurics that enhance the renal excretion of uric acid. This compound emerged as a promising candidate from this research, designed to be used in combination with an XOI to provide a dual mechanism of action for sUA lowering.[3]

Discovery and Corporate Development

This compound was developed by Ardea Biosciences, a biotechnology company that was later acquired by AstraZeneca in 2012.[4] The development of this compound was a strategic move to address the market for gout therapies, with the potential for combination use with existing standards of care.[4] The journey of this compound from a promising compound to a marketed drug involved a series of strategic corporate decisions and extensive clinical development programs.

dot

References

- 1. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]

- 3. ZURAMPIC® (this compound) approved by US FDA for patients with gout [astrazeneca.com]

- 4. AstraZeneca to acquire Ardea Biosciences for $1 billion (net of existing cash) including lead product this compound in Phase III development for gout [astrazeneca.com]

In Vitro Evidence for Lesinurad's Inhibition of Renal Urate Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evidence supporting the mechanism of action of Lesinurad, a selective uric acid reabsorption inhibitor. The focus is on its inhibitory effects on key renal urate transporters. This document summarizes quantitative inhibition data, details common experimental protocols, and provides visual representations of pathways and workflows to support research and development in the field of gout and hyperuricemia treatment.

Quantitative Inhibition Data

This compound's primary mechanism of action is the inhibition of uric acid reabsorption in the kidneys. This is achieved by targeting specific transporters located on the apical membrane of the proximal tubule cells. The following tables summarize the in vitro inhibitory potency of this compound against a panel of renal transporters involved in urate homeostasis. The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the transporter's activity.

Table 1: Inhibitory Activity of this compound on Apical Renal Urate Transporters

| Transporter | Gene Name | Function in Urate Homeostasis | This compound IC50 (µM) | Reference |

| URAT1 | SLC22A12 | Major transporter for urate reabsorption from the renal tubular lumen. | 3.53 - 7.3 | [1][2] |

| OAT4 | SLC22A11 | Urate reabsorption; associated with diuretic-induced hyperuricemia. | 2.03 - 3.7 | [1][2] |

| ABCG2 | ABCG2 | Urate secretion into the renal tubular lumen. | No significant inhibition (up to 100 µM) | [1] |

| GLUT9 | SLC2A9 | Primarily basolateral efflux, but also apical reabsorption. | No significant inhibition (up to 100 µM) | [1] |

Table 2: Inhibitory Activity of this compound on Basolateral Renal Organic Anion Transporters

| Transporter | Gene Name | Function in Urate Homeostasis | This compound IC50 (µM) | Reference |

| OAT1 | SLC22A6 | Urate secretion (uptake from blood into proximal tubule cells). | 3.90 | [1] |

| OAT3 | SLC22A8 | Urate secretion (uptake from blood into proximal tubule cells). | 3.54 | [1] |

Note: While this compound shows in vitro inhibitory activity against OAT1 and OAT3, this is not considered clinically significant at therapeutic doses due to high plasma protein binding, resulting in low unbound plasma concentrations.[1]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro assessment of this compound's inhibitory effects on renal urate transporters.

Cell-Based Transporter Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific human urate transporters expressed in a heterologous system.

A. URAT1 and OAT4 Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.

-

Transporter Expression:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are transiently transfected with a plasmid vector containing the cDNA for the human URAT1 (SLC22A12) or OAT4 (SLC22A11) gene. An empty vector is used for mock transfection to determine background uptake.

-

-

Urate Uptake Assay:

-

48 hours post-transfection, cells are seeded in 24- or 96-well plates.

-

Prior to the assay, cells are washed and pre-incubated with a transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).

-

Cells are then incubated with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

The uptake is initiated by adding the substrate, radiolabeled [14C]-uric acid, and incubated for a short period (e.g., 5-30 minutes) at 37°C.

-

The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification and Data Analysis:

-

The amount of radiolabeled uric acid taken up by the cells is quantified using a liquid scintillation counter.

-

The uptake in mock-transfected cells is subtracted from the uptake in transporter-expressing cells to determine transporter-specific uptake.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

B. OAT1 and OAT3 Inhibition Assay

-

Cell Line and Transporter Expression: Similar to the URAT1/OAT4 assay, HEK293 cells are transfected with plasmids expressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).

-

Substrate: Instead of uric acid, a fluorescent substrate such as 6-carboxyfluorescein (for OAT1) or a radiolabeled substrate like [3H]-estrone-3-sulfate (for OAT3) is often used.

-

Assay Procedure: The general procedure of pre-incubation with inhibitor, addition of substrate, incubation, and washing is followed as described for the URAT1 assay.

-

Quantification: Depending on the substrate, quantification is performed using a fluorescence plate reader or a liquid scintillation counter.

C. ABCG2 Inhibition Assay

-

Cell Line: Caco-2 cells, a human colorectal adenocarcinoma cell line that endogenously expresses ABCG2, are often used.

-

Assay Principle: This assay typically measures the efflux of a known ABCG2 substrate.

-

Procedure:

-

Caco-2 cells are cultured to form a confluent monolayer.

-

Cells are pre-incubated with various concentrations of this compound.

-

A fluorescent substrate of ABCG2, such as genistein, is added and incubated.

-

The amount of substrate retained within the cells or transported out is measured. An increase in intracellular substrate concentration indicates inhibition of the efflux transporter.

-

-

Quantification: Fluorescence is measured using a fluorescence plate reader.

D. GLUT9 Inhibition Assay

-

Expression System: Due to challenges in expressing functional GLUT9 in mammalian cell lines, Xenopus laevis oocytes are a commonly used alternative.

-

Procedure:

-

cRNA for human GLUT9 (SLC2A9) is injected into the oocytes. Water-injected oocytes serve as a control.

-

After a few days to allow for protein expression, oocytes are incubated with varying concentrations of this compound.

-

The uptake of [14C]-uric acid is then measured.

-

-

Quantification: After washing, individual oocytes are lysed, and the radioactivity is measured by liquid scintillation counting.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.

Caption: Mechanism of this compound on Renal Urate Transporters.

Caption: Experimental Workflow for In Vitro Transporter Inhibition Assay.

References

Preclinical studies on the uricosuric effects of Lesinurad

An In-Depth Technical Guide to the Preclinical Uricosuric Effects of Lesinurad

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly RDEA594, brand name Zurampic®) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target serum uric acid (sUA) levels with an XOI alone.[3][4][5] Gout is a metabolic disorder characterized by elevated sUA levels, leading to the deposition of monosodium urate crystals in joints and tissues.[1][6] While XOIs reduce the production of uric acid, this compound provides a complementary mechanism by increasing its renal excretion.[1] This guide provides a detailed overview of the preclinical studies that elucidated the uricosuric effects and mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Renal Urate Transporters

The kidneys play a crucial role in maintaining uric acid homeostasis. Approximately 90% of the uric acid filtered by the glomeruli is reabsorbed back into the bloodstream, a process mediated by several transporters in the proximal tubule.[7] this compound exerts its uricosuric effect by inhibiting two key apical transporters:

-

Urate Transporter 1 (URAT1; SLC22A12): This transporter is responsible for the majority of uric acid reabsorption from the renal tubular lumen.[1][8] By inhibiting URAT1, this compound effectively blocks this primary pathway of urate reclamation, leading to increased urinary excretion.[3][9]

-

Organic Anion Transporter 4 (OAT4): OAT4 is another apical transporter involved in uric acid reabsorption and has been associated with diuretic-induced hyperuricemia.[3][10] this compound's inhibition of OAT4 contributes to its overall uricosuric effect.[11][12]

This dual-target approach within the kidney proximal tubule increases the fractional excretion of uric acid (FEUA), thereby lowering systemic sUA levels.[10][12]

Caption: Mechanism of this compound in the renal proximal tubule.

Preclinical Pharmacodynamics and Efficacy

The uricosuric activity of this compound was characterized through a series of in vitro and in vivo studies.

In Vitro Transporter Inhibition

This compound's potency and selectivity were established using cell-based assays with cells expressing specific human transporters. The compound demonstrated potent inhibition of URAT1 and OAT4, with significantly less activity against other renal transporters like OAT1 and OAT3, which are often implicated in drug-drug interactions.[1][11] This selectivity profile is a key differentiator from older uricosuric agents like probenecid.[11][12]

Table 1: In Vitro Inhibitory Activity of this compound Against Key Renal Transporters

| Transporter | Function | This compound IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| URAT1 | Primary Urate Reabsorption | 3.36 - 7.3 | [8][9][13] |

| OAT4 | Urate Reabsorption | 2.03 - 3.7 | [8][12] |

| OAT1 | Drug/Anion Secretion | > 46 (Insufficient inhibition at clinical concentrations) | [12][14] |

| OAT3 | Drug/Anion Secretion | > 46 (Insufficient inhibition at clinical concentrations) | [12][14] |

| GLUT9 | Basolateral Urate Transport | No inhibition | [11][12] |

| ABCG2 | Urate Secretion | No effect |[11][12] |

IC₅₀: Half maximal inhibitory concentration.

In Vivo Animal Models

Preclinical efficacy was evaluated in a hyperuricemic mouse model. In these studies, hyperuricemia was induced using an inhibitor of the uricase enzyme (e.g., oxonate), as rodents naturally have lower uric acid levels than humans.[15] Administration of this compound, both alone and in combination with allopurinol, resulted in a significant decrease in serum uric acid levels.[15] These studies confirmed that the in vitro mechanism translated to a pharmacodynamic effect in vivo and demonstrated a synergistic effect when combined with an XOI.[15]

Table 2: Uricosuric Effects of this compound in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

| Treatment Group | Serum Uric Acid Reduction | Key Molecular Changes | Reference |

|---|---|---|---|

| This compound | Significant decrease vs. hyperuricemic control | Partial reversal of oxonate-induced changes in renal mURAT-1, mGLUT-9, mOAT-1, and mOAT-3 expression. | [15] |

| this compound + Allopurinol | Synergistic reduction, restoring all altered parameters. | Restoration of altered renal transporter expression, improving renal function. |[15] |

Pharmacodynamics in Healthy Volunteers

Early-phase clinical trials in healthy volunteers provided crucial data on the pharmacokinetics and pharmacodynamics of this compound in humans. Single ascending doses of this compound resulted in rapid, dose-dependent reductions in sUA and corresponding increases in the fractional excretion of uric acid (FEUA).[12][16][17]

Table 3: Pharmacodynamic Effects of a Single Oral Dose of this compound in Healthy Volunteers

| This compound Dose | Peak FEUA Increase (from baseline) | Maximum sUA Reduction (from baseline) | Time to Max Effect | Reference(s) |

|---|---|---|---|---|

| 200 mg | 3.6-fold | 33% | ~6 hours | [11][12] |

| 400 mg | 4.6-fold | ~35% (at 24h post-dose) | ~6 hours | [12][16] |

| 600 mg | 5.6-fold | 42% | ~6 hours |[12] |

FEUA: Fractional Excretion of Uric Acid; sUA: serum Uric Acid.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.

Protocol 1: In Vitro URAT1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit uric acid transport into cells engineered to express the URAT1 transporter.

-

Cell Culture: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with a plasmid vector containing the human URAT1 (hURAT1) gene.[9][12]

-

Assay Preparation: Transfected cells are plated in multi-well plates. On the day of the assay, cells are washed with a buffer solution (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate).[12]

-

Compound Incubation: Cells are pre-incubated for 5-10 minutes with varying concentrations of this compound (or other test compounds) serially diluted in the assay buffer.[13]

-

Substrate Addition: A solution containing radiolabeled [¹⁴C]-uric acid (e.g., 100 µM) is added to each well, and the cells are incubated for a defined period (e.g., 10 minutes) at 37°C to allow for uric acid uptake.[13]

-

Termination and Lysis: The transport reaction is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed using a solution like 0.1 M NaOH.[7]

-

Quantification: The amount of radiolabeled uric acid taken up by the cells is measured using a scintillation counter.[7]

-

Data Analysis: The results are expressed as a percentage of the control (no inhibitor). The IC₅₀ value is calculated by fitting the dose-response data to a suitable pharmacological model.[7]

Caption: Experimental workflow for in vitro URAT1 inhibition assays.

Protocol 2: In Vivo Hyperuricemic Mouse Model

This animal model is used to assess the in vivo efficacy of urate-lowering therapies.

-

Animal Model: Male mice are used for the study.

-

Induction of Hyperuricemia: Animals are administered a uricase inhibitor, typically potassium oxonate (e.g., 250 mg/kg), via oral gavage or intraperitoneal injection to induce high levels of serum uric acid.[15]

-

Test Article Administration: One hour after oxonate administration, mice are treated with the vehicle control, this compound, Allopurinol, or a combination of this compound and Allopurinol via oral gavage.[15]

-

Study Duration: The treatment is administered daily for a specified period, for example, seven consecutive days.[15]

-

Sample Collection: At the end of the study period (e.g., 2 hours after the final dose), animals are euthanized. Blood is collected via cardiac puncture to obtain serum. Kidney tissues may also be harvested.

-

Biochemical Analysis: Serum is analyzed for levels of uric acid, blood urea nitrogen (BUN), and creatinine to assess efficacy and renal function.[15]

-

Molecular Analysis (Optional): Renal tissues can be processed for quantitative real-time PCR (qRT-PCR) to examine the mRNA expression levels of key urate transporters (e.g., mURAT-1, mGLUT-9, mOAT-1).[15]

Caption: Workflow for a hyperuricemic mouse model study.

Preclinical Safety and Selectivity

A critical aspect of preclinical development is establishing a drug's safety and selectivity profile.

Selectivity Over OAT1/OAT3

Unlike probenecid, which non-selectively inhibits URAT1, OAT1, and OAT3, this compound shows high selectivity for URAT1 and OAT4.[11][12] OAT1 and OAT3 are involved in the secretion of many drugs from the blood into the urine, and their inhibition can lead to clinically significant drug-drug interactions.[12] Due to extensive plasma protein binding (>98%), the maximal plasma-free concentration of this compound is insufficient to inhibit OAT1 or OAT3 in vivo, minimizing the risk of such interactions.[12][14]

Comparative Safety Profile

This compound was compared to the older uricosuric agent benzbromarone, whose use has been limited by reports of hepatotoxicity. In vitro assays were conducted to assess the risk of mitochondrial toxicity and activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is associated with cardiovascular risk.

Table 4: Comparative In Vitro Safety Profile of Uricosuric Agents

| Assay | This compound | Benzbromarone | Probenecid | Reference |

|---|---|---|---|---|

| Mitochondrial Membrane Potential (HepG2 cells) | No change | Dose-dependent alteration (indicative of toxicity) | No change | [12] |

| PPARγ Activation | No effect | Strong activation | Slight activation at high concentrations |[12] |

These data indicated a more favorable preclinical safety profile for this compound compared to benzbromarone.[11][12] Pivotal nonclinical toxicology studies of up to 12 months in rats and cynomolgus monkeys identified the kidney and gastrointestinal tract as common target organs of toxicity at high doses.[8]

Conclusion

The preclinical data for this compound provide a robust foundation for its clinical use. In vitro studies clearly defined its mechanism as a potent and selective inhibitor of the primary renal urate transporters, URAT1 and OAT4.[8][11] This mechanism was confirmed in vivo in animal models and early human studies, which demonstrated a dose-dependent increase in urinary uric acid excretion and a consequent reduction in serum uric acid levels.[12][15] Furthermore, its selectivity profile and favorable results in comparative safety assays suggested a lower risk of certain off-target effects and drug-drug interactions compared to older uricosuric agents.[11][12] These findings collectively supported the development of this compound as a targeted uricosuric therapy to be used in combination with XOIs, addressing an unmet need in the management of hyperuricemia in patients with gout.

References

- 1. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]

- 6. Gout - Wikipedia [en.wikipedia.org]

- 7. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. SAT0521 this compound, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Interaction Studies Between this compound, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of this compound and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

Lesinurad's Impact on Purine Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that offers a targeted approach to managing hyperuricemia associated with gout. By specifically inhibiting key transporters involved in renal urate reabsorption, this compound effectively increases uric acid excretion, thereby lowering serum uric acid (sUA) levels. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on purine metabolism pathways, and a summary of key clinical findings. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Purine Metabolism and Hyperuricemia

Purine metabolism is a fundamental biological process resulting in the formation of uric acid as an end product in humans.[1] Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, can arise from either the overproduction or underexcretion of uric acid, with the latter being the more common cause.[1] This excess uric acid can crystallize into monosodium urate and deposit in joints and other tissues, leading to the painful inflammatory condition known as gout.[1] The management of hyperuricemia is crucial in the long-term treatment of gout, with a target sUA level of less than 6 mg/dL being the standard recommendation.[1]

This compound's Mechanism of Action: Targeting Renal Urate Reabsorption

This compound exerts its therapeutic effect by modulating the renal excretion of uric acid. It does not affect the production of uric acid but rather inhibits its reabsorption in the kidneys.[2][3] This targeted action provides a complementary mechanism to xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat, which decrease the production of uric acid.[1][3]

Inhibition of Uric Acid Transporter 1 (URAT1)

The primary target of this compound is the uric acid transporter 1 (URAT1), a protein responsible for the majority of uric acid reabsorption from the renal tubules back into the bloodstream.[1][3] By inhibiting URAT1, this compound effectively blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[2][3] this compound has been shown to be a selective inhibitor of URAT1.[1]

Inhibition of Organic Anion Transporter 4 (OAT4)

In addition to URAT1, this compound also inhibits the organic anion transporter 4 (OAT4).[2][4] OAT4 is another transporter involved in uric acid reabsorption and has been associated with hyperuricemia induced by diuretic drugs.[1][2] The dual inhibition of URAT1 and OAT4 contributes to the overall uricosuric effect of this compound.[4][5]

Selectivity Profile

An important characteristic of this compound is its selectivity. Unlike older uricosuric agents such as probenecid, this compound does not significantly inhibit other organic anion transporters like OAT1 and OAT3 at clinical concentrations.[1][6] This selectivity is advantageous as OAT1 and OAT3 are involved in the transport of various drugs, and their inhibition can lead to drug-drug interactions.[1]

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its clinical effects on serum and urinary uric acid levels.

Table 1: In Vitro Inhibitory Activity of this compound

| Transporter | IC50 (µM) | Reference |

| URAT1 | 7.3 | [4] |

| OAT4 | 3.7 | [4] |

| Human URAT1 (hURAT1) | 3.36 | [7][8] |

| Rat URAT1 (rURAT1) | 74.84 | [7][8] |

Table 2: Pharmacodynamic Effects of a Single 200 mg Dose of this compound in Healthy Volunteers

| Parameter | Effect | Time Point | p-value | Reference |

| Fractional Excretion of Uric Acid (FEUA) | 3.6-fold increase | 6 hours | < 0.001 | [5][6] |

| Serum Uric Acid (sUA) Levels | 33% reduction | 6 hours | < 0.001 | [5][6] |

Table 3: Efficacy of this compound in Combination with Allopurinol (CLEAR 1 & 2 Trials)

| Treatment Group | Proportion of Patients Achieving sUA <6.0 mg/dL at Month 6 | p-value vs. Allopurinol alone | Reference |

| This compound 200 mg + Allopurinol | 54.2% (CLEAR 1) | < 0.0001 | [9] |

| Allopurinol alone | 27.9% (CLEAR 1) | - | [9] |

Table 4: Efficacy of this compound in Combination with Febuxostat (CRYSTAL Trial)

| Treatment Group | Proportion of Patients Achieving sUA <5.0 mg/dL at Month 6 | p-value vs. Febuxostat alone | Reference |

| This compound 400 mg + Febuxostat | 76.1% | < 0.0001 | [3] |

| This compound 200 mg + Febuxostat | 56.6% | 0.13 | [3] |

| Febuxostat alone | 46.8% | - | [3] |

Experimental Protocols

In Vitro Transporter Inhibition Assay (General Methodology)

-

Cell Lines: Human embryonic kidney (HEK-293) cells are transiently transfected to express the target transporter protein (e.g., hURAT1, hOAT4).

-

Substrate: A radiolabeled substrate for the transporter, such as [¹⁴C]uric acid, is used.

-

Inhibition Assay: Transfected cells are incubated with the radiolabeled substrate in the presence of varying concentrations of the test compound (this compound).

-

Measurement: Intracellular radioactivity is measured to determine the extent of substrate uptake.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the transporter activity (IC50) is calculated by fitting the data to a dose-response curve.

Phase III Clinical Trial Design (e.g., CLEAR 1 Study)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]

-

Patient Population: Patients with gout and serum UA levels ≥6.5 mg/dL at screening, despite receiving a stable dose of allopurinol (≥300 mg/day, or ≥200 mg/day for those with moderate renal impairment), and who had experienced at least two gout flares in the previous year.[9]

-

Intervention: Patients are randomized to receive this compound (200 mg or 400 mg once daily) or a placebo, in addition to their ongoing allopurinol therapy.[9]

-

Primary Endpoint: The proportion of patients achieving a target serum UA level of <6.0 mg/dL at month 6.[9]

-

Secondary Endpoints: Mean rate of gout flares requiring treatment and the proportion of patients with complete resolution of at least one target tophus by month 12.[9]

-

Safety Assessments: Monitoring of adverse events and laboratory data throughout the study.[9]

Visualizing this compound's Impact

Purine Metabolism and Uric Acid Handling in the Kidney

Caption: Overview of purine metabolism and renal handling of uric acid.

Mechanism of Action of this compound

Caption: this compound inhibits URAT1 and OAT4, blocking uric acid reabsorption.

Clinical Trial Workflow (Simplified)

Caption: A simplified workflow for a typical this compound clinical trial.

Conclusion

This compound represents a significant advancement in the management of hyperuricemia in patients with gout who do not achieve target sUA levels with xanthine oxidase inhibitors alone. Its selective inhibition of URAT1 and OAT4 provides a targeted mechanism to increase renal uric acid excretion. The robust clinical trial data demonstrates its efficacy in lowering sUA levels when used in combination with an XOI. This technical guide provides a comprehensive overview of this compound's pharmacology and clinical application, serving as a valuable resource for the scientific and drug development community.

References

- 1. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAT0521 this compound, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

The rationale for combining Lesinurad with xanthine oxidase inhibitors

An In-depth Guide to the Rationale for Combining Lesinurad with Xanthine Oxidase Inhibitors

Executive Summary

Gout, a prevalent and painful form of inflammatory arthritis, is fundamentally a disorder of hyperuricemia—chronically elevated serum uric acid (sUA) levels. The management of gout hinges on effective urate-lowering therapy. The two primary pharmacological strategies to achieve this are reducing the production of uric acid and enhancing its renal excretion. Xanthine oxidase inhibitors (XOIs) address the former, while uricosuric agents like this compound address the latter. However, a significant portion of patients fail to reach target sUA levels with XOI monotherapy. This guide elucidates the compelling scientific and clinical rationale for combining this compound with an XOI, a dual-mechanism approach that offers a synergistic effect to achieve therapeutic goals in patients with inadequately controlled gout.

Individual Mechanisms of Action

To understand the synergy of the combination therapy, it is essential to first examine the distinct mechanism of each component.

Xanthine Oxidase Inhibitors (XOIs)

XOIs, such as allopurinol and febuxostat, are the cornerstone of urate-lowering therapy.[1] They act by inhibiting xanthine oxidase, a critical enzyme in the purine catabolism pathway.[2][3] This enzyme catalyzes the final two steps of uric acid synthesis: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][4] By blocking this enzyme, XOIs directly reduce the production of uric acid, thereby lowering its concentration in the blood.[2][5]

This compound: A Selective Uric Acid Reabsorption Inhibitor (SURI)

Hyperuricemia in most patients with gout is caused by inefficient renal excretion of uric acid.[6] this compound is a selective uric acid reabsorption inhibitor (SURI) that targets key transporters in the proximal tubule of the kidney.[6][7] Specifically, this compound inhibits the function of Uric Acid Transporter 1 (URAT1) and Organic Anion Transporter 4 (OAT4).[8][9][10][11]

-

URAT1: This transporter is responsible for the majority of uric acid reabsorption from the renal tubular lumen back into the bloodstream.[6][10]

-

OAT4: This transporter is also involved in uric acid reabsorption and is particularly associated with diuretic-induced hyperuricemia.[9][10]

By inhibiting these transporters, this compound blocks the reabsorption of uric acid, leading to increased urinary excretion and a subsequent reduction in sUA levels.[12][13]

The Core Rationale: A Dual-Mechanism Approach

Combining this compound with an XOI is based on a powerful and logical therapeutic principle: simultaneously targeting both the production and excretion of uric acid.[6][12][14] This dual-mechanism strategy provides a more comprehensive and effective approach to lowering sUA levels, particularly for patients who do not achieve their therapeutic goals with an XOI alone.[6][12]

Key Tenets of the Combination Rationale:

-

Addressing an Unmet Clinical Need: A substantial number of patients on stable doses of allopurinol or febuxostat fail to reach the guideline-recommended sUA target of <6.0 mg/dL (or <5.0 mg/dL for those with tophaceous gout).[12][15] this compound was developed as an add-on therapy specifically for this patient population.[8][15][16]

-

Synergistic Efficacy: The two classes of drugs work in concert to produce a greater sUA reduction than can be achieved with either agent alone.[12][17][18] While the XOI reduces the total amount of uric acid produced, this compound ensures that a larger fraction of the remaining uric acid is efficiently cleared by the kidneys.

-

Complementary Actions: XOIs, by reducing uric acid production, can lead to a compensatory decrease in the fractional excretion of uric acid. This compound directly counteracts this effect by inhibiting URAT1 and promoting excretion, thus creating a more balanced and potent urate-lowering effect.[17]

Clinical Efficacy Data

The rationale for this combination is strongly supported by data from three pivotal Phase III, randomized, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[13][18]

This compound in Combination with Allopurinol (CLEAR 1 & CLEAR 2 Trials)

These replicate studies evaluated this compound added to allopurinol in patients with an inadequate response to allopurinol alone.[7]

Table 1: Primary Efficacy Endpoint in CLEAR 1 & CLEAR 2 Trials at Month 6

| Trial | Treatment Group | N | Patients Achieving sUA <6.0 mg/dL (%) | P-value vs. Placebo + Allopurinol |

|---|---|---|---|---|

| CLEAR 1 [19] | Placebo + Allopurinol | 201 | 27.9% | - |

| This compound 200 mg + Allopurinol | 201 | 54.2% | <0.0001 | |

| This compound 400 mg + Allopurinol | 201 | 59.2% | <0.0001 | |

| CLEAR 2 [14][20] | Placebo + Allopurinol | 206 | 23.3% | - |

| This compound 200 mg + Allopurinol | 201 | 55.4% | <0.0001 |

| | this compound 400 mg + Allopurinol | 203 | 66.5% | <0.0001 |

Data compiled from published results of the CLEAR 1 and CLEAR 2 studies.[14][19][20]

This compound in Combination with Febuxostat (CRYSTAL Trial)

The CRYSTAL study assessed this compound in combination with febuxostat in patients with tophaceous gout.[12] The primary endpoint was achieving an sUA target of <5.0 mg/dL, which is recommended for patients with severe gout.[12]

Table 2: Efficacy Endpoints in the CRYSTAL Trial

| Endpoint | Placebo + Febuxostat 80 mg | This compound 200 mg + Febuxostat 80 mg | This compound 400 mg + Febuxostat 80 mg |

|---|---|---|---|

| Primary: % Achieving sUA <5.0 mg/dL at Month 6 [13] | 46.7% | 56.6% | 76.1% |

| % Reduction in Target Tophi Area at Month 12 [12][21] | 28.3% | 50.1%* | 52.9%* |

*P < 0.05 vs. Placebo + Febuxostat group.

Data compiled from published results of the CRYSTAL study.[12][13][21]

Experimental Protocols of Pivotal Trials

The design of the Phase III trials was robust, providing high-quality evidence for the combination's efficacy and safety.

General Methodology

-

Study Design: The CLEAR 1, CLEAR 2, and CRYSTAL trials were multicenter, randomized, double-blind, placebo-controlled studies with a 12-month duration.[6][13][19]

-

Patient Population:

-

Inclusion Criteria: Adults (18-85 years) with a diagnosis of gout. For CLEAR 1 and 2, patients were required to be on a stable dose of allopurinol (≥300 mg, or ≥200 mg for moderate renal impairment) but still have an sUA ≥6.5 mg/dL, plus a history of at least two gout flares in the prior year.[7][19] For CRYSTAL, patients had to have at least one measurable tophus and an sUA ≥8.0 mg/dL (or ≥6.0 mg/dL if already on urate-lowering therapy).[21]

-

Exclusion Criteria: Included severe renal impairment, tumor lysis syndrome, or Lesch-Nyhan syndrome.[8]

-

-

Intervention:

-

Patients were randomized to receive placebo, this compound 200 mg, or this compound 400 mg once daily, in addition to their ongoing XOI therapy (allopurinol in CLEAR 1/2, febuxostat 80 mg in CRYSTAL).[7][21]

-

All patients received colchicine or NSAID prophylaxis against gout flares for at least the first 5 months of the study.

-

-

Endpoints:

-

Primary Endpoint: The proportion of patients achieving a prespecified sUA target at Month 6. This target was <6.0 mg/dL for the CLEAR studies and <5.0 mg/dL for the CRYSTAL study.[18][19][21]

-

Key Secondary Endpoints: Included rates of gout flares and the proportion of patients with complete resolution of tophi.[19]

-

References

- 1. dovepress.com [dovepress.com]

- 2. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. This compound: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Zurampic (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: A Review in Hyperuricaemia of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The Effect of this compound in Combination With Allopurinol on Serum Uric Acid Levels in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Combined With Allopurinol: A Randomized, Double-Blind, Placebo-Controlled Study in Gout Patients With an Inadequate Response to Standard-of-Care Allopurinol (a US-Based Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound in combination with allopurinol: a randomised, double-blind, placebo-controlled study in patients with gout with inadequate response to standard of care (the multinational CLEAR 2 study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Uricosurics: A Technical Examination of Lesinurad's Alternative Cellular Engagements

For Immediate Release

San Diego, CA – Lesinurad, a selective uric acid reabsorption inhibitor (SURI), is primarily recognized for its role in managing hyperuricemia in gout by targeting the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4). However, a growing body of in vitro evidence reveals a broader spectrum of molecular interactions, suggesting a more complex pharmacological profile. This technical guide provides an in-depth analysis of this compound's cellular targets beyond its primary mechanism of action, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This document synthesizes the current understanding of this compound's off-target activities, focusing on its interactions with various solute carrier (SLC) and ATP-binding cassette (ABC) transporters, as well as its potential modulation of the nuclear receptor PPARγ. While in vitro studies demonstrate this compound's ability to inhibit several transporters, the clinical significance of these interactions is often tempered by its high plasma protein binding. A notable finding is the conflicting evidence surrounding its effect on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), with recent studies suggesting a selective modulatory role. This guide presents the quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this compound's expanded cellular target landscape.

In Vitro Interaction Profile of this compound

This compound has been evaluated against a panel of transporters and other cellular targets. The following tables summarize the quantitative data from various in vitro inhibition and activation assays.

Table 1: Inhibitory Activity of this compound against Renal and Hepatic Transporters

| Target Transporter | Transporter Family | IC50 (μM) | Cell System | Notes | Reference(s) |

| OAT1 | SLC | 3.90 | Transfected Cells | Inhibition observed in vitro, but not considered clinically relevant in vivo due to high plasma protein binding.[1] | [1] |

| OAT3 | SLC | 3.54 | Transfected Cells | Similar to OAT1, in vitro inhibition is not reflective of in vivo activity.[1] | [1] |

| OATP1B1 | SLCO | 1.8 (Cmax/IC50) | Transfected Cells | In vitro interaction identified, but clinical studies with atorvastatin showed no significant effect on AUC.[2] | [2] |

| OCT1 | SLC | 1.2 (Cmax/IC50) | Transfected Cells | In vitro interaction noted, but clinical studies with metformin showed no effect on plasma exposure.[2] | [2] |

| GLUT9 | SLC | >100 | Oocytes | No significant inhibition observed at concentrations up to 100 μM.[1][3] | [1][3] |

| ABCG2 | ABC | >100 | Caco-2 Cells | No effect on ABCG2 activity was observed.[1][4] | [1][4] |

Table 2: Activity of this compound on Other Cellular Targets

| Target | Target Type | Activity | Value (μM) | Cell System | Notes | Reference(s) |

| PPARγ | Nuclear Receptor | No Agonism | >100 | Not specified | One study reported no activation up to 100 μM.[4] | [4] |

| PPARγ | Nuclear Receptor | Activation (EC50) | 21 ± 2 | Full-length PPARγ reporter assay | A later study identified this compound as a selective PPARγ modulator (sPPARγM).[5] | [5] |

| Mitochondrial Function | Cellular Process | Low Risk | - | Human Hepatocytes | No significant effect on mitochondrial membrane potential was observed compared to benzbromarone.[4] | [4] |

Detailed Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to assess this compound's activity on its alternative cellular targets.

Transporter Inhibition Assays (OAT1, OAT3, OATP1B1, OCT1)

-

Cell Systems: Stably transfected human embryonic kidney 293 (HEK-293) cells or other appropriate cell lines (e.g., Madin-Darby canine kidney II cells) overexpressing the specific transporter of interest (hOAT1, hOAT3, hOATP1B1, hOCT1) were utilized.[2]

-

General Protocol:

-

Cells expressing the transporter were seeded in multi-well plates.

-

Cells were incubated with varying concentrations of this compound.

-

A fixed concentration of a radiolabeled probe substrate specific to the transporter (e.g., [³H]-estradiol-17β-glucuronide for OATP1B1, [³H]-para-aminohippurate for OAT1) was added.[2]

-

Following a defined incubation period, uptake of the radiolabeled substrate was terminated by washing with ice-cold buffer.

-

Intracellular radioactivity was measured using liquid scintillation counting.

-

The half-maximal inhibitory concentration (IC50) was calculated by fitting the data to a four-parameter logistic equation.

-

-

Controls: Vector-transfected cells (not expressing the transporter) were used to determine non-specific uptake. A known inhibitor of each transporter served as a positive control.[2]

GLUT9 and ABCG2 Inhibition Assays

-

GLUT9 Assay:

-

ABCG2 Assay:

PPARγ Activation Assay

Conflicting results have been reported for this compound's effect on PPARγ.

-

Study Reporting No Agonism:

-

Study Reporting Selective Modulation (sPPARγM):

-

Method: A full-length PPARγ transactivation assay was performed.[5]

-

Protocol:

-

Cells (e.g., HEK-293T) were transiently co-transfected with a plasmid encoding the full-length human PPARγ and a reporter plasmid containing a PPAR-responsive element driving the expression of a luciferase gene.

-

A Renilla luciferase plasmid was often co-transfected for normalization.

-

Transfected cells were incubated with varying concentrations of this compound, with known PPARγ agonists (e.g., rosiglitazone) as positive controls.

-

Luciferase activity was measured using a luminometer.

-

The half-maximal effective concentration (EC50) was determined from the dose-response curve.[5]

-

-

Mitochondrial Toxicity Assessment

-

Method: The potential for mitochondrial toxicity was assessed by measuring changes in mitochondrial membrane potential.[4]

-

General Protocol:

-

Human hepatocytes (e.g., HepG2 cells) were cultured in multi-well plates.

-

Cells were exposed to this compound at various concentrations. A known mitochondrial uncoupler, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), was used as a positive control.

-

A fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE or a similar water-soluble indicator) was added to the cells.

-

The cells were incubated to allow the dye to accumulate in active mitochondria.

-

Fluorescence intensity was measured using a plate reader or imaging system. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, suggesting mitochondrial toxicity.

-

Signaling Pathways and Logical Relationships

While direct modulation of intracellular signaling cascades by this compound's off-target interactions is not extensively documented, the activation of PPARγ represents a significant signaling event.

PPARγ Activation Pathway

PPARγ is a nuclear receptor that, upon activation by a ligand, heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The study identifying this compound as an sPPARγM suggests it can initiate this cascade, potentially influencing genes involved in metabolism and inflammation.[5]

Discussion and Future Directions

The in vitro data clearly indicate that this compound interacts with several cellular targets beyond URAT1 and OAT4. The inhibition of OAT1 and OAT3, although potent in vitro, is unlikely to be clinically significant at therapeutic doses of this compound due to its extensive plasma protein binding, which limits the free concentration of the drug available to interact with these transporters.[1] This is supported by clinical studies showing no relevant drug-drug interactions with substrates of these transporters.[2]

The most intriguing off-target finding is the potential for PPARγ modulation. The discrepancy in the literature—one study showing no effect and another identifying it as a selective modulator—warrants further investigation.[4][5] If this compound is indeed an sPPARγM, this could have implications for its therapeutic profile, particularly in gout patients who often have comorbid metabolic conditions. The selective nature of this modulation might offer therapeutic benefits without the adverse effects associated with full PPARγ agonists.

The lack of significant mitochondrial toxicity is a favorable safety finding, distinguishing this compound from other uricosuric agents like benzbromarone.[4]

Future research should aim to:

-

Clarify the conflicting findings regarding PPARγ activation using standardized, well-described assay systems.

-

Investigate the downstream transcriptional effects of this compound-mediated PPARγ modulation in relevant cell types.

-

Further explore the potential for weak interactions with other transporters, especially under conditions of altered plasma protein binding or in specific patient populations.

This technical guide underscores the importance of comprehensive in vitro profiling in drug development. While the primary mechanism of action defines a drug's main therapeutic effect, understanding its interactions with alternative cellular targets is crucial for a complete assessment of its efficacy and safety profile.

References

- 1. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Interaction Studies Between this compound, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Urate transporter inhibitor this compound is a selective peroxisome proliferator-activated receptor gamma modulator (sPPARγM) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Early-phase clinical trial data on Lesinurad safety and efficacy

An In-depth Technical Guide to the Early-Phase Clinical Trial Data on Lesinurad: Safety and Efficacy

Introduction

This compound (marketed as Zurampic) is a selective uric acid reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia associated with gout.[1][2] It is indicated for use in combination with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat, particularly for patients who do not achieve target serum uric acid (sUA) levels with an XOI alone.[1][3] this compound's mechanism of action provides a dual-pronged approach to lowering sUA levels by both reducing uric acid production (via the XOI) and increasing its renal excretion.[4] This document provides a detailed overview of the early-phase clinical trial data, focusing on the safety, efficacy, pharmacokinetics, and experimental protocols of this compound.

Mechanism of Action

This compound primarily functions by inhibiting the uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1][4] By blocking URAT1, this compound increases the fractional excretion of uric acid (FEUA), thereby lowering sUA concentrations.[5] The drug also demonstrates inhibitory effects on Organic Anion Transporter 4 (OAT4), another transporter implicated in diuretic-induced hyperuricemia.[2][5] Unlike older uricosuric agents such as probenecid, this compound does not significantly inhibit OAT1 or OAT3 at clinical concentrations, potentially reducing the risk of certain drug-drug interactions.[2][5]

Pharmacokinetics and Pharmacodynamics (Phase 1 Data)

Early-phase studies in healthy male volunteers were conducted to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and safety of this compound. These included single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Following single oral doses ranging from 5 mg to 600 mg, this compound was rapidly absorbed, with maximum plasma concentrations (Cmax) reached within 1 to 4 hours.[6] Exposure, as measured by Cmax and the area under the plasma concentration-time curve (AUC), increased proportionally with the dose.[6] The elimination half-life is approximately 5 hours. Multiple daily doses did not lead to drug accumulation.[6] Approximately 30-40% of the administered dose is excreted unchanged in the urine.[6]

The pharmacodynamic effect is a dose-dependent reduction in sUA and an increase in the urinary excretion of uric acid.[6] A single 200 mg dose was shown to reduce sUA levels by 33% and increase the fractional excretion of uric acid (FEUA) 3.6-fold within 6 hours.[5]

Table 1: Pharmacokinetics of Single-Dose this compound (Fed State)

| Parameter | This compound 200 mg |

|---|---|

| Cmax (Geometric Mean) | 6 µg/mL |

| AUC (Geometric Mean) | 29 µg·hr/mL |

| Tmax (Time to Cmax) | 1 - 4 hours[1] |

| Elimination Half-life (t½) | ~5 hours |

Table 2: Pharmacodynamic Effects of Single-Dose this compound in Healthy Volunteers

| Dose | Peak FEUA Increase (from 5.8% baseline) | Maximum sUA Reduction |

|---|---|---|

| 200 mg | 21.8% (at 6 hours)[5] | 33% (at 6 hours)[5] |

| 400 mg | 26.7% (at 6 hours)[5] | - |

| 600 mg | 32.3% (at 6 hours)[5] | 42% (at 6 hours)[5] |

Pivotal Clinical Trial Efficacy (Phase 3 Data)

The efficacy of this compound was primarily established in three pivotal Phase 3, randomized, double-blind, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[3] These studies evaluated this compound in combination with an XOI in patients with gout who had an inadequate response to XOI monotherapy.

The primary endpoint for the CLEAR studies was the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[7][8] For the CRYSTAL study, which enrolled patients with tophaceous gout, the primary endpoint was the proportion of patients achieving a target sUA of <5.0 mg/dL at month 6.[3] In all three trials, the combination of this compound 200 mg with an XOI was significantly more effective at lowering sUA to target levels compared to XOI therapy alone.[3]

Table 3: Primary Efficacy Endpoint in Phase 3 Trials (Proportion of Patients Achieving sUA Target at Month 6)

| Trial | Placebo + XOI | This compound 200 mg + XOI | This compound 400 mg + XOI |

|---|---|---|---|

| CLEAR 1 (Target <6.0 mg/dL) | 27.9%[3] | 54.2%[3] | 59.2%[8] |

| CLEAR 2 (Target <6.0 mg/dL) | 23.3% | 55.2% | 66.5% |

| CRYSTAL (Target <5.0 mg/dL) | 46.8% | 56.6% (p=0.13 vs placebo) | 76.1% (p<0.0001 vs placebo)[4] |

Safety and Tolerability Profile

Across the Phase 3 clinical program, this compound 200 mg in combination with an XOI was generally well-tolerated, with a safety profile comparable to XOI monotherapy.[3][9] The 400 mg dose was associated with a higher incidence of adverse events, particularly renal-related events, and was not approved for commercial use.[8][9]

The most notable safety concern was an increase in serum creatinine.[7] These elevations were typically transient and reversible, often resolving without discontinuation of the study drug.[7][8] The risk of acute renal failure is increased if this compound is used as monotherapy; therefore, it is only indicated for use in combination with an XOI.[2] Other common treatment-emergent adverse events (TEAEs) included upper respiratory tract infections, back pain, and arthralgia.[10] The incidence of kidney stones, a known risk for uricosuric agents, was not significantly different between the combination therapy and XOI monotherapy groups.[3][11]

Table 4: Overview of Safety Data from Pooled Phase 3 Trials

| Adverse Event Category | Placebo + XOI | This compound 200 mg + XOI | This compound 400 mg + XOI |

|---|---|---|---|

| Any TEAE | 72.5%[4] | 82.1%[4] | 82.6%[4] |

| Serious TEAEs | 3.9% - 4.0%[9] | 4.4% - 6.0%[9] | 8.0% - 9.5%[9][10] |

| Discontinuation due to TEAEs | 5.3%[9] | 3.4% - 8.5%[4][9] | 9.5% - 13.8%[4][9] |

| Blood Creatinine Increased | 0.6% - 1.7%[12] | 3.0% - 3.8%[12] | 5.9% - 6.9%[12] |

| Kidney Stone TEAEs (CLEAR 1) | 2.0%[3] | 1.0%[3] | 2.5%[3] |

| Cardiovascular Events | Low and similar across groups[11] | Low and similar across groups[11] | Low and similar across groups[11] |

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose Study

-

Objective: To assess the pharmacokinetics, pharmacodynamics, and safety of this compound in healthy adult males.[6]

-

Design: Randomized, placebo-controlled, ascending dose study.[6]

-

Population: 34 subjects in the SAD portion; 32 subjects in the MAD portion.[6]

-

Intervention:

-

Methodology: Plasma and urine samples were collected at predefined intervals for up to 48-72 hours post-dose to measure concentrations of this compound and uric acid.[5][6] Safety was monitored through physical examinations, vital signs, ECGs, and clinical laboratory tests.[6]

Phase 3 CLEAR 1 & 2 Studies

-

Objective: To evaluate the efficacy and safety of this compound in combination with allopurinol in gout patients with an inadequate response to allopurinol alone.[7][9]

-

Design: Two replicate, 12-month, multinational, randomized, double-blind, placebo-controlled trials.[7][9]

-

Population: 603 (CLEAR 1) and 610 (CLEAR 2) adult patients with gout. Key inclusion criteria included being on a stable allopurinol dose (≥300 mg, or ≥200 mg for moderate renal impairment), having a screening sUA ≥6.5 mg/dL, and a history of ≥2 gout flares in the past year.[7][9]

-

Intervention: Patients were randomized 1:1:1 to receive this compound 200 mg, this compound 400 mg, or placebo, once daily, in addition to their ongoing allopurinol therapy.[7] Gout flare prophylaxis was required for the first 5 months.[3]

-

Methodology: The primary efficacy endpoint was the proportion of patients achieving sUA <6.0 mg/dL at month 6. Secondary endpoints included gout flare rates and tophi resolution.[7] Safety was assessed via monitoring of adverse events and laboratory data.[7]

Conclusion

Early-phase clinical trials demonstrated that this compound is an effective uricosuric agent that, when added to a xanthine oxidase inhibitor, significantly improves the proportion of gout patients achieving target serum uric acid levels.[3][9] The 200 mg daily dose provides a favorable benefit-risk profile, with manageable side effects comparable to XOI monotherapy.[3] The most significant safety finding was a dose-dependent, generally reversible increase in serum creatinine, underscoring the necessity of its use in combination with an XOI to mitigate renal risks.[2][7] The data from these foundational studies support the role of this compound as an important adjunctive therapy for patients with inadequately controlled hyperuricemia.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, pharmacodynamics, and safety of this compound, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of this compound in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]

- 8. Phase 3 Studies Evaluate this compound for Gout Treatment - The Rheumatologist [the-rheumatologist.org]

- 9. ard.bmj.com [ard.bmj.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. ovid.com [ovid.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Investigating the Binding Site of Lesinurad on the URAT1 Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding site and mechanism of action of Lesinurad, a selective uric acid reabsorption inhibitor (SURI), on the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a critical regulator of serum uric acid levels, responsible for the reabsorption of approximately 90% of uric acid from the kidneys back into the blood[1][2]. Inhibition of URAT1 is a primary strategy for treating hyperuricemia and gout[1]. This document synthesizes findings from structural biology, molecular pharmacology, and computational studies to offer a comprehensive overview of the this compound-URAT1 interaction.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound on URAT1 has been quantified through various in vitro cell-based assays, primarily measuring the half-maximal inhibitory concentration (IC50). These studies highlight the selectivity of this compound and pinpoint key residues crucial for its high-affinity binding.

| Target | Inhibitor | IC50 Value (μM) | Key Findings |

| Human URAT1 (hURAT1) | This compound | 3.36[3], 6.94[4], ~12[5], 39.0[6] | Demonstrates potent inhibition of the human transporter. Variations in IC50 values may reflect different experimental conditions and assay systems. |

| Rat URAT1 (rURAT1) | This compound | 74.84[3] | This compound exhibits significantly lower potency against the rat homolog, a difference exploited to identify key binding residues[3]. |

| hURAT1 F365Y Mutant | This compound | 312.0[6][7] | A single point mutation of Phenylalanine to Tyrosine at position 365 drastically reduces inhibitory potency, identifying F365 as a critical residue for high-affinity binding. |

| hURAT1 Y365F Mutant (chimeric) | This compound | 47.76 (from hURAT1-Tyr365)[3] | A significant reduction in sensitivity is observed when Phe365 is replaced with Tyrosine[3]. |

| rURAT1 F365Y Mutant (chimeric) | This compound | 6.82 (from rURAT1-Phe365)[3] | The converse mutation in the rat transporter significantly enhances sensitivity to this compound, confirming the crucial role of Phe365[3]. |

The Binding Site and Mechanism of Inhibition

Structural and functional studies have revealed that this compound binds within a large central cavity of the URAT1 transporter, stabilizing it in an inward-facing conformation and thereby preventing the reabsorption of uric acid[1][7][8].

Mechanism of Action: this compound acts as a non-competitive inhibitor [1][9]. It does not directly compete with uric acid for binding to the outward-facing state of the transporter. Instead, it binds to the inward-open conformation, trapping the transporter in this state and halting the transport cycle[6][9]. This allosteric inhibition prevents URAT1 from cycling back to the outward-facing conformation required for uric acid uptake from the renal tubules.

Key Interacting Residues: Cryo-electron microscopy (Cryo-EM) and site-directed mutagenesis studies have identified a cohort of amino acids that form the this compound binding pocket:

-

Phenylalanine Cage: A cluster of aromatic residues, including Phe241, Phe360, Phe364, Phe365, and Phe449 , forms a hydrophobic cage that accommodates this compound[5][6]. The naphthalene moiety of this compound is stabilized within this pocket through hydrophobic and π-π stacking interactions[6].

-

Phenylalanine 365 (F365): This residue is considered the most critical for high-affinity binding. Its mutation to tyrosine (F365Y) results in a nearly 10-fold decrease in potency[6]. Rodent URAT1, which naturally contains a tyrosine at this position, has a much lower affinity for this compound[6].

-

Methionine 214 (M214): The M214A mutation has a significant impact on this compound inhibition. This residue interacts with the naphthalene ring of this compound through a stabilizing S-π interaction[1].

-

Other Important Residues: Serine 35 (S35) and Isoleucine 481 (I481) have also been identified as necessary for forming a high-affinity inhibitor binding site[10]. The carboxylate group of this compound appears to bind away from the positively charged Lysine 393 (K393) but may form a hydrogen bond with a nearby residue, Asn237 (N237)[1].

Caption: Proposed binding model of this compound within the URAT1 central cavity.

Experimental Protocols

The elucidation of the this compound binding site has been achieved through a combination of sophisticated experimental techniques.

Cell-Based Uric Acid Transport Assay

This foundational assay measures the inhibitory effect of compounds on URAT1 function.

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with plasmids encoding either wild-type or mutant URAT1[11].

-

Uptake Initiation: Transfected cells are incubated with an uptake buffer. The transport reaction is initiated by adding [8-¹⁴C]-labeled uric acid, along with varying concentrations of this compound or other inhibitors[11].

-

Termination and Measurement: After a defined incubation period (e.g., 15-20 minutes), the reaction is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel[11][12].

-

Data Analysis: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The amount of retained [¹⁴C]-uric acid reflects the transport activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[8].

Site-Directed Mutagenesis